(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety, a fluorine atom, and a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Formation of the Dioxine Ring: The dioxine ring is typically formed through a cyclization reaction involving a diol and a suitable carboxylic acid derivative.
Final Coupling Step: The final step involves coupling the benzo[d]thiazole derivative with the dioxine carboxamide under conditions that favor the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the dioxine ring or the benzo[d]thiazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Coupling: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted benzo[d]thiazole derivatives, reduced dioxine compounds, and complex coupled products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzo[d]thiazole derivatives with biological targets. Its fluorine atom allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate binding interactions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.
Mechanism of Action
The mechanism of action of (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The dioxine ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide: Lacks the propyl group, which may affect its binding properties and pharmacological activity.
(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide: Has a methyl group instead of a propyl group, potentially affecting its steric and electronic properties.
Uniqueness
The uniqueness of (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-6-18-13-10(16)4-3-5-12(13)22-15(18)17-14(19)11-9-20-7-8-21-11/h3-5,9H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCXMORPKNMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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